molecular formula C8H10N2S B1601559 N-methylbenzothiohydrazide CAS No. 21048-05-5

N-methylbenzothiohydrazide

Cat. No. B1601559
CAS RN: 21048-05-5
M. Wt: 166.25 g/mol
InChI Key: JJZFQYXZSXBTEC-UHFFFAOYSA-N
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Patent
US06800660B2

Procedure details

Bromobenzene (1.6 g, 10 mmol) was added into 25 ml anhydrous THF solution containing magnesium powder (0.3 g, 12.5 mmol), and refluxed for 2 hr. After it was cooled, the clear reaction solution was added into carbon disulfide (1 ml, 16.8 mmol) at 0° C., and stirred for 30 min at rt. The resulting mixture was then added into methylhydrazine (1.6 ml, 30 mmol) at 0° C., and stirred for another 2 hours. To this solution was added water (15 ml) and extracted with EtOAc (30 ml×3). The organic solution was concentrated to minimum volume, and subjected to silica gel column chromatography (eluant: 1:3-1:1 ethyl acetate: hexanes) to give thiobenzoic acid N-methyl hydrazide (0.72 g, total yield: 48%). 1H NMR (CDCl3) δ 3.3 (s, 3H), 6.0 (s, 2H), 7.3-7.4 (m, 5H); ESMS calcd (C8H10N2S): 166.1; found: 167.1 (M+H)+.
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
methylhydrazine
Quantity
1.6 mL
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Mg].[C:9](=[S:11])=S.[CH3:12][NH:13][NH2:14]>O.C1COCC1>[CH3:12][N:13]([C:9](=[S:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[NH2:14]

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
BrC1=CC=CC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.3 g
Type
reactant
Smiles
[Mg]
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
C(=S)=S
Step Four
Name
methylhydrazine
Quantity
1.6 mL
Type
reactant
Smiles
CNN
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 30 min at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 hr
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After it was cooled
STIRRING
Type
STIRRING
Details
stirred for another 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (30 ml×3)
CONCENTRATION
Type
CONCENTRATION
Details
The organic solution was concentrated to minimum volume

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN(N)C(C1=CC=CC=C1)=S
Measurements
Type Value Analysis
AMOUNT: MASS 0.72 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 43.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.